

# CAS number and molecular weight of Tetrakis(ethylmethylamino)zirconium.

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## Compound of Interest

Compound Name: *Tetrakis(ethylmethylamino)zirconium*  
*m*

Cat. No.: *B1143060*

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## An In-depth Technical Guide to **Tetrakis(ethylmethylamino)zirconium**

This guide provides a comprehensive overview of **Tetrakis(ethylmethylamino)zirconium** (TEMAZr), a key organometallic precursor. It is intended for researchers, scientists, and professionals in materials science and semiconductor manufacturing. While the primary applications of this compound are in electronics and materials science, the fundamental principles of its chemistry may be of interest to a broader scientific audience. Information regarding its direct application in drug development is not prominent in current scientific literature.

## Chemical Identity and Properties

**Tetrakis(ethylmethylamino)zirconium** is a colorless to light-yellow liquid organozirconium compound.<sup>[1][2]</sup> It is known for its thermal stability and solubility in non-polar solvents like petroleum ether and dichloromethane, while being insoluble in water.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Tetrakis(ethylmethylamino)zirconium**.

Property	Value	Citations
CAS Number	175923-04-3	[3][4][5][6][7]
Molecular Formula	C <sub>12</sub> H <sub>32</sub> N <sub>4</sub> Zr	[3][4][5][6]
Molecular Weight	323.63 g/mol	[3][4][6][7]
Density	1.049 g/mL at 25 °C	[1][4][8]
Boiling Point	81 °C at 0.1 mmHg	[1][4][8]
EC Number	623-196-5	[3][7]
MDL Number	MFCD03427131	[4][5][7]

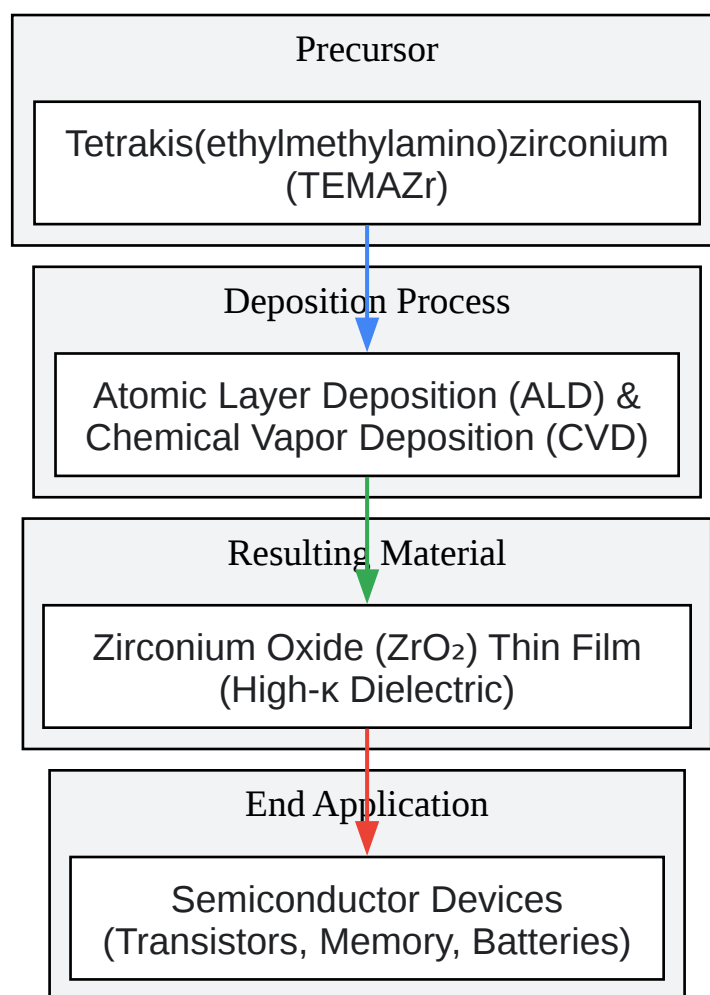
## Primary Applications

TEMAZr is widely utilized as a zirconium precursor in the semiconductor industry for thin film deposition processes.[1] Its primary application is in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) to create high-quality zirconium oxide (ZrO<sub>2</sub>) thin films.[1][9][10]

ZrO<sub>2</sub> is a high-k dielectric material, making it a suitable replacement for silicon dioxide in microelectronic devices such as transistors and memory components.[11] The use of TEMAZr in plasma-enhanced ALD (PEALD) allows for the deposition of uniform ZrO<sub>2</sub> films with low impurity content at relatively low temperatures.[10] These films are critical for enhancing interfacial stability and electrochemical performance in applications like solid-state batteries and advanced ferroelectric memory devices.[1]

## Logical Relationship: From Precursor to Application

The following diagram illustrates the role of TEMAZr as a precursor in the fabrication of advanced electronic components.



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*TEMAZr's role from precursor to final device application.*

## Experimental Protocols

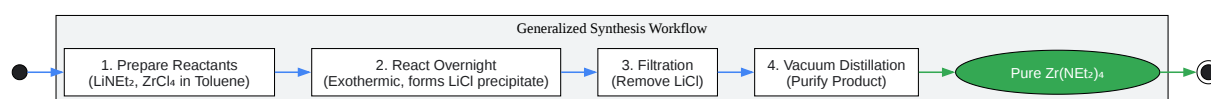
Detailed experimental protocols for the synthesis of **Tetrakis(ethylmethylamino)zirconium** are proprietary. However, the synthesis of structurally similar tetrakis(amino)zirconium compounds generally follows an amination reaction of a zirconium halide with a lithium amide. The following section describes a generalized protocol for a related compound, Tetrakis(diethylamido)zirconium(IV), which illustrates the fundamental chemistry involved.[12]

Note: These manipulations require rigorously anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[12]

## Illustrative Synthesis of a Related Compound: Tetrakis(diethylamido)zirconium(IV)

- Preparation of Reactants: In a nitrogen-filled glovebox, a round bottom flask is charged with lithium diethylamide and an appropriate solvent such as toluene.[12]
- Reaction: Zirconium(IV) chloride is added slowly to the stirred solution of lithium diethylamide.[12] This reaction is exothermic.
- Reaction Completion: The reaction mixture is sealed and stirred overnight at room temperature to ensure complete reaction. The driving force of the reaction is the formation and precipitation of lithium chloride.[12]
- Purification: The precipitated lithium chloride is removed by filtration. The solvent is then removed under vacuum.
- Final Product Isolation: The final product is purified by vacuum distillation to yield the pure tetrakis(diethylamido)zirconium(IV) liquid.[12]

The diagram below outlines this generalized synthetic workflow.



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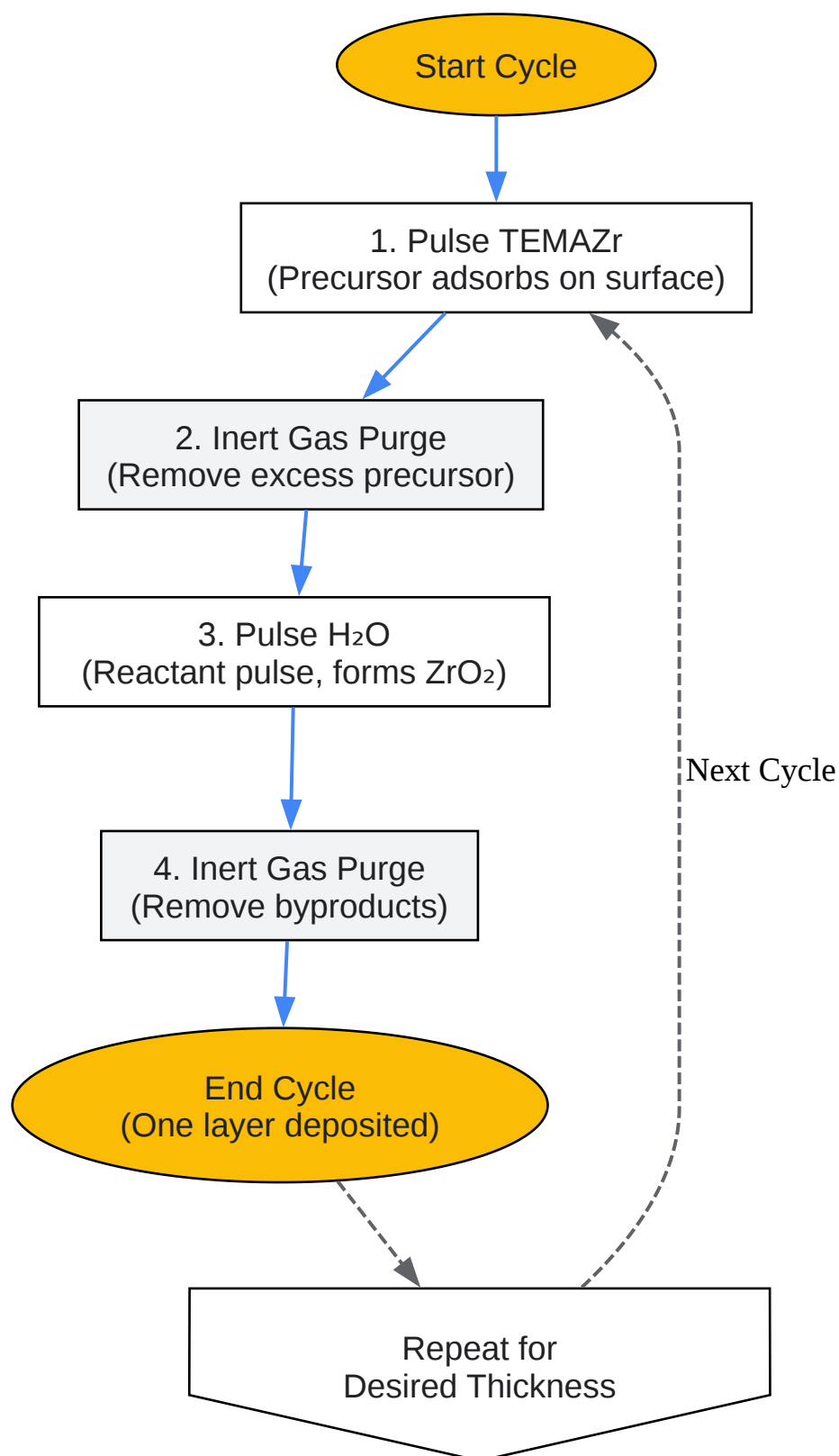
*Generalized workflow for synthesizing tetrakis(amino)zirconium compounds.*

## Atomic Layer Deposition (ALD) Workflow

The primary use of TEMA<sub>Zr</sub> is in ALD. The ALD process is a cyclical deposition method that allows for atomic-level control over film thickness and uniformity. A typical thermal ALD cycle using TEMA<sub>Zr</sub> and water is described below.

- Pulse A (TEMAZr): A pulse of TEMAZr vapor is introduced into the reaction chamber. The precursor molecules react with the hydroxylated surface in a self-limiting manner.
- Purge A: The chamber is purged with an inert gas (e.g., N<sub>2</sub> or Ar) to remove any unreacted precursor and gaseous byproducts.
- Pulse B (Co-reactant): A pulse of a co-reactant, typically water (H<sub>2</sub>O) vapor, is introduced. The water reacts with the surface-bound precursor layer, forming Zr-O bonds and regenerating a hydroxylated surface.
- Purge B: The chamber is purged again with an inert gas to remove the co-reactant and byproducts, completing one ALD cycle.

This cycle is repeated to build the ZrO<sub>2</sub> film layer by layer.



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*Typical workflow for one cycle of Atomic Layer Deposition (ALD).*

## Safety and Handling

**Tetrakis(ethylmethylamino)zirconium** is a hazardous substance that requires careful handling.

- Hazards: It is a highly flammable liquid and vapor.[3] It reacts with water to release flammable gases.[3] The compound can cause skin irritation and serious eye irritation or damage.[3][13]
- Handling: It should be handled under an inert gas and protected from moisture.[13] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory. All work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[13]

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